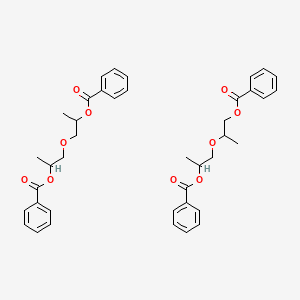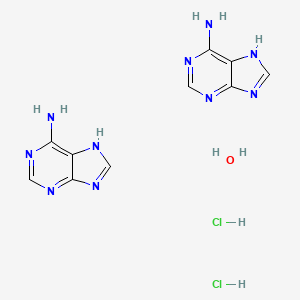
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes both a trans-2-phenylethenyl group and a phenylethynyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene can be synthesized through a multi-step process involving the following key reactions:
Wittig Reaction: This reaction involves the formation of the trans-2-phenylethenyl group. An aldehyde is treated with a phosphorous ylide to form an oxaphosphetane intermediate, which then decomposes to yield the desired olefin.
Sonogashira Coupling: This reaction is used to introduce the phenylethynyl group. It involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of the aforementioned synthetic routes can be scaled up. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1-(trans-2-phenylethyl)-4-(phenylethyl)benzene.
Substitution: Formation of halogenated derivatives such as 1-(trans-2-phenylethenyl)-4-(phenylethynyl)-2-bromobenzene.
科学的研究の応用
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure, which facilitates electron transport.
Photonics: Employed in the development of materials for nonlinear optical applications, such as frequency doubling and optical switching.
Synthetic Chemistry: Serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
作用機序
The mechanism by which 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene exerts its effects is largely dependent on its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in electronic and photonic applications. In biological systems, its interactions with molecular targets would depend on the specific functional groups introduced through substitution reactions.
類似化合物との比較
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene vs. 1-(trans-2-Phenylethenyl)-4-(phenylethyl)benzene: The presence of an ethynyl group in the former provides greater rigidity and a higher degree of conjugation compared to the ethyl group in the latter.
This compound vs. 1-(trans-2-Phenylethenyl)-4-(phenylpropynyl)benzene: The additional carbon in the propynyl group affects the compound’s electronic properties and steric interactions.
Uniqueness: this compound is unique due to its combination of a trans-2-phenylethenyl group and a phenylethynyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
特性
CAS番号 |
173035-17-1 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC名 |
1-(2-phenylethenyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H16/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-11,13,15-18H |
InChIキー |
UIWXLKXVVDEMKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Acetyl(ethyl)amino] 2,4,6-trimethylbenzenesulfonate](/img/structure/B8112995.png)




![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)


![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)
![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)


